An In-depth Technical Guide on the Chemical Properties of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
An In-depth Technical Guide on the Chemical Properties of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is a key intermediate in the synthesis of cyanine dyes. These dyes are widely utilized as fluorescent labels for biomolecules in various diagnostic and research applications, including bioimaging. The introduction of the sulfobutyl group imparts water solubility to the molecule, a critical property for its use in biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is a stable, solid compound at room temperature. Its core structure consists of a benz[e]indole moiety, which is a tricyclic system composed of a benzene ring fused to an indole ring. The quaternization of the indole nitrogen and the presence of the sulfonate group make it an inner salt or zwitterion.
| Property | Value | Reference |
| CAS Number | 63149-24-6 | [1][2][3] |
| Molecular Formula | C₁₉H₂₃NO₃S | [1][2][3] |
| Molecular Weight | 345.46 g/mol | [1][3] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 245-258 °C | [1] |
| Solubility | Water-soluble | [4] |
| Storage Temperature | Room temperature | [1] |
Synthesis
The synthesis of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is a two-step process that begins with the formation of the benz[e]indole core, followed by its alkylation to introduce the sulfobutyl group.
Step 1: Synthesis of 1,1,2-Trimethyl-1H-benz[e]indole
The precursor, 1,1,2-Trimethyl-1H-benz[e]indole, is synthesized via a Fischer indole synthesis. This reaction involves the condensation of a substituted hydrazine with a ketone in an acidic medium.
Experimental Protocol:
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2-Naphthylhydrazine is reacted with isopropyl methyl ketone in an aqueous acetic acid medium.
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The reaction mixture is heated to reflux.
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Upon cooling, the product, 1,1,2-trimethyl-benz[e]indole, precipitates and can be collected by filtration.
This synthetic approach is a well-established method for the preparation of indole derivatives.[5]
Step 2: Alkylation of 1,1,2-Trimethyl-1H-benz[e]indole
The final compound is obtained by the N-alkylation of the synthesized 1,1,2-trimethyl-benz[e]indole with 1,4-butane sultone.
Experimental Protocol:
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1,1,2-Trimethyl-benz[e]indole is reacted with 1,4-butane sultone.
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The reaction mixture is heated.
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After the reaction is complete, the product is washed with a suitable solvent, such as acetone, to yield the final sulfonated compound.[5]
Spectroscopic Properties
As an intermediate for cyanine dyes, the spectroscopic properties of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium itself are not extensively reported in the literature. However, the resulting cyanine dyes exhibit strong absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The exact absorption and emission maxima of the final dye depend on the length of the polymethine chain and the nature of the second heterocyclic nucleus it is condensed with. Generally, cyanine dyes are characterized by high molar extinction coefficients and good fluorescence quantum yields.[4]
Applications in Drug Development and Research
The primary application of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is as a precursor for the synthesis of water-soluble cyanine dyes. These dyes are invaluable tools in drug discovery and development, as well as in fundamental biological research.
Fluorescent Labeling and Bioimaging
The un-sulfonated precursor, 1,1,2-Trimethyl-1H-benz[e]indole, is used in the preparation of fluorescent probes for in-vivo imaging of tumors and for real-time imaging of acute ischemia.[6] The addition of the sulfobutyl group enhances water solubility, making the resulting cyanine dyes highly suitable for labeling biomolecules such as proteins and nucleic acids in aqueous environments without causing aggregation.[4]
These fluorescently labeled molecules can be used in a variety of applications, including:
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Flow cytometry: For cell sorting and analysis.
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Fluorescence microscopy: For visualizing the localization and dynamics of biomolecules within cells and tissues.
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Immunoassays: For the sensitive detection of antigens and antibodies.
Signaling Pathway Illustration
While there are no specific signaling pathways directly involving 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, the cyanine dyes synthesized from it can be used to study various biological pathways. For instance, a cyanine dye can be conjugated to a ligand that binds to a specific cell surface receptor. The binding of this fluorescent ligand can then be used to track the internalization of the receptor and its subsequent downstream signaling events.
Conclusion
1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is a vital building block in the synthesis of water-soluble cyanine dyes. Its chemical properties, particularly the presence of the sulfobutyl group, are crucial for the development of fluorescent probes used in a wide array of biological and biomedical applications. The synthetic route to this compound is well-established, allowing for the reliable production of this key intermediate for further elaboration into sophisticated molecular tools for research and diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
